Improved Antiviral Potency Over JZD-07
SARS-CoV-IN-5 (Compound 49) exhibits a >20-fold improvement in antiviral potency against the SARS-CoV-2 Delta variant compared to its parent lead compound, JZD-07 [1]. This represents a critical enhancement in cellular efficacy, establishing Compound 49 as the most potent derivative in the study [1].
| Evidence Dimension | Antiviral activity against SARS-CoV-2 Delta variant replication |
|---|---|
| Target Compound Data | EC50 = 0.272 ± 0.013 μM |
| Comparator Or Baseline | JZD-07 (EC50 value not explicitly provided in abstract, but described as 'more than 20 times stronger' than JZD-07) |
| Quantified Difference | >20-fold improvement |
| Conditions | Cellular antiviral assay (SARS-CoV-2 Delta variant) |
Why This Matters
For researchers screening antiviral candidates, the >20-fold potency gain over the parent lead compound JZD-07 directly translates to a more efficacious and selective tool for studying viral replication and for use in comparative resistance studies.
- [1] Jiang Z, Feng B, Chen L, Nie T, Chen S, et al. Discovery of Novel Nonpeptidic and Noncovalent Small Molecule 3CLpro Inhibitors as anti-SARS-CoV-2 Drug Candidate. J Med Chem. 2024 Aug 8;67(15):12760-12783. View Source
